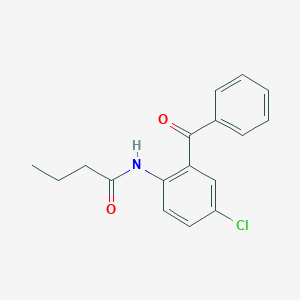

N-(2-benzoyl-4-chlorophenyl)butanamide

Beschreibung

Systematic Nomenclature and IUPAC Conventions

The IUPAC name for this compound is This compound , derived from its substituents:

- 2-Benzoyl-4-chlorophenyl : A benzene ring substituted with a ketone (benzoyl) at position 2 and chlorine at position 4.

- Butanamide : A four-carbon alkyl chain terminating in an amide group.

Alternative names include N-[4-chloro-2-(phenylcarbonyl)phenyl]butanamide and 2′-Benzoyl-4′-chlorobutyranilide.

Crystallographic Analysis and Three-Dimensional Configuration

Single-crystal X-ray diffraction studies reveal:

| Parameter | Value |

|---|---|

| Crystal system | Triclinic |

| Space group | P1̄ |

| Unit cell dimensions | a = 9.6023(16) Å, b = 9.9881(17) Å, c = 13.406(2) Å |

| Angles | α = 77.627(2)°, β = 70.524(2)°, γ = 73.294(2)° |

| Volume | 1151.0(3) ų |

| Z | 2 |

The molecule exhibits a planar NC–O–C–C fragment, with dihedral angles of 66.71° and 59.61° between the chlorophenyl and benzoyl rings. Intramolecular hydrogen bonds (O–H⋯N: 2.477 Å) stabilize the conformation.

Comparative Molecular Geometry with Analogous Chlorophenyl Amides

Compared to N-(2-chlorophenyl)butanamide (C₁₀H₁₂ClNO), the benzoyl substitution in this compound introduces steric hindrance, increasing the C–Cl bond length to 1.737 Å versus 1.698 Å in simpler analogs. The butanamide chain adopts a gauche conformation, contrasting with the trans orientation in non-aromatic amides.

Eigenschaften

Molekularformel |

C17H16ClNO2 |

|---|---|

Molekulargewicht |

301.8 g/mol |

IUPAC-Name |

N-(2-benzoyl-4-chlorophenyl)butanamide |

InChI |

InChI=1S/C17H16ClNO2/c1-2-6-16(20)19-15-10-9-13(18)11-14(15)17(21)12-7-4-3-5-8-12/h3-5,7-11H,2,6H2,1H3,(H,19,20) |

InChI-Schlüssel |

BBNXOCYPRYPTPZ-UHFFFAOYSA-N |

SMILES |

CCCC(=O)NC1=C(C=C(C=C1)Cl)C(=O)C2=CC=CC=C2 |

Kanonische SMILES |

CCCC(=O)NC1=C(C=C(C=C1)Cl)C(=O)C2=CC=CC=C2 |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

N-(2-Benzoyl-4-chlorophenyl)-2-aminoacetamide

- Molecular Formula : C₁₅H₁₃ClN₂O₂

- Key Features: Substituted with a 2-aminoacetamide group instead of butanamide.

- Properties: Forms a reversible equilibrium with nordiazepam in acidic aqueous solutions but irreversibly degrades to C₁₃H₁₀NOCl . Detected via LC-MS (retention time: 3.0 min, m/z 289.0 [M+H]⁺) and characterized by NMR and IR spectroscopy . Lower molecular weight (288.1 Da) compared to the target compound, likely reducing lipophilicity.

N-(2-Benzoyl-4-chlorophenyl)-4-chlorobenzenesulfonamide

- Molecular Formula: C₁₉H₁₃Cl₂NO₃S

- Key Features : Sulfonamide group replaces the amide, with an additional 4-chlorophenyl ring.

- Properties :

- Acts as a CCR2/CCR9 receptor inhibitor due to sulfonamide’s hydrogen-bonding capacity .

- Intramolecular N–H···O hydrogen bond stabilizes the crystal structure, with aromatic π-π interactions (dihedral angle: 10.6°) .

- Higher molecular weight (406.28 g/mol) and polarity compared to the target compound, enhancing aqueous solubility.

N-(4-(5-Chloropyridin-3-yl)phenyl)-2-(2-(cyclopropanesulfonamido)pyrimidin-4-yl)butanamide

- Key Features : Contains pyrimidine and cyclopropanesulfonamide groups.

- Properties :

N-[5-[(4-Chlorophenyl)methyl]-1,3,4-thiadiazol-2-yl]-4-(2-methylphenoxy)butanamide

- Molecular Formula : C₂₀H₂₀ClN₃O₂S

- Key Features: Thiadiazole ring and 2-methylphenoxy group.

- Properties: High XLogP3 (4.8) indicates significant lipophilicity, favoring membrane permeability .

p-Fluoro-butyrylfentanyl

- Molecular Formula : C₂₃H₂₈FN₃O

- Key Features : Piperidine and fluorophenyl groups.

- Properties :

Structural and Functional Analysis

Molecular Weight and Polarity

Insights :

- The butanamide chain in the target compound balances lipophilicity (LogP ~3.5) for membrane penetration and solubility for bioavailability.

- Sulfonamide and thiadiazole groups increase molecular weight and polarity, affecting pharmacokinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.